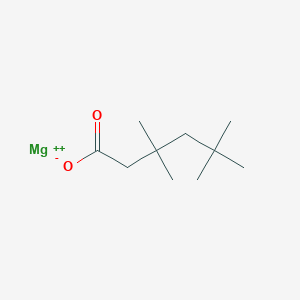

Neodecanoic acid, magnesium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

57453-97-1 |

|---|---|

Molecular Formula |

C10H19MgO2+ |

Molecular Weight |

195.56 g/mol |

IUPAC Name |

magnesium;3,3,5,5-tetramethylhexanoate |

InChI |

InChI=1S/C10H20O2.Mg/c1-9(2,3)7-10(4,5)6-8(11)12;/h6-7H2,1-5H3,(H,11,12);/q;+2/p-1 |

InChI Key |

PWHZISRQZCOJAF-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[Mg+2] |

Canonical SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Magnesium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of magnesium neodecanoate, also referred to as magnesium bis(neodecanoate). The information is compiled from various chemical databases, supplier specifications, and scientific literature to serve as a foundational resource for professionals in research and development.

Core Physical and Chemical Data

Magnesium neodecanoate is the magnesium salt of neodecanoic acid. Neodecanoic acid itself is a mixture of branched-chain carboxylic acids, which imparts particular physical characteristics to its salt.[1] The fundamental identifiers and properties of magnesium neodecanoate are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C20H38MgO4 | [2][3] |

| Molecular Weight | 366.82 g/mol | [4][5] |

| CAS Number | 57453-97-1 | [1][6] |

| Appearance | Clear liquid or white-yellowish solid | [7] |

| Boiling Point | 256.2 °C at 760 mmHg | [4] |

| Flash Point | 114.1 °C | [4] |

| Vapor Pressure | 0.00478 mmHg at 25 °C | [4] |

| Density | 1.04 g/cm³ at 20 °C | [3] |

| Water Solubility | 37.2 g/L at 30 °C | [3] |

Note on Physical State: There is conflicting information regarding the physical state of magnesium neodecanoate at ambient temperatures. Some sources describe it as a clear liquid, while studies on similar magnesium soaps (derived from other fatty acids) indicate a solid, powder-like form. This variation may be attributable to the specific isomeric composition of the neodecanoate, the presence of solvents, or the degree of hydration. For instance, one supplier notes its use in a mixture of butyl diglycol and water.[7]

Structural and Chemical Relationships

Magnesium neodecanoate is formed through the reaction of neodecanoic acid with a magnesium source. This acid-base reaction results in the formation of a salt, where two neodecanoate anions are ionically bonded to a single magnesium cation (Mg²⁺).

Caption: Logical diagram illustrating the synthesis of magnesium neodecanoate from neodecanoic acid and a magnesium source.

Experimental Protocols for Property Determination

While specific experimental details for the cited physical properties of magnesium neodecanoate are not extensively published in the public domain, standardized methodologies are employed for the characterization of such chemical substances. The following outlines the general principles behind the determination of key physical properties.

Melting Point and Boiling Point Determination

Standard methods for determining the melting and boiling points of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

-

OECD Guideline 102 (Melting Point): This guideline describes several methods for determining the melting temperature of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). The capillary method involves heating a small sample in a capillary tube and observing the temperature range from the onset to the completion of melting.

-

OECD Guideline 103 (Boiling Point): This guideline details methods for determining the boiling point of a substance. The ebulliometer method, for instance, involves measuring the boiling temperature of the substance at a given pressure.

Solubility Determination

The solubility of metallic carboxylates can be determined through various analytical techniques.

-

General Method for Metallic Carboxylates: A common approach involves preparing a saturated solution of the compound in the solvent of interest (e.g., water) at a specific temperature. The solution is then filtered to remove any undissolved solid, and the concentration of the metal ion in the filtrate is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectroscopy. From this concentration, the solubility of the salt can be calculated.

Synthesis of Magnesium Neodecanoate

The synthesis of magnesium neodecanoate, like other metal carboxylates, can be achieved through several routes. A general laboratory-scale synthesis would involve:

-

Neutralization Reaction: Reacting neodecanoic acid with a stoichiometric amount of a magnesium base, such as magnesium hydroxide or magnesium oxide, in a suitable solvent. The reaction mixture is typically heated to ensure completion.

-

Precipitation (Metathesis) Reaction: Reacting a water-soluble magnesium salt (e.g., magnesium chloride) with a water-soluble salt of neodecanoic acid (e.g., sodium neodecanoate). The less soluble magnesium neodecanoate will precipitate out of the solution.

-

Purification: The resulting magnesium neodecanoate is then isolated, typically by filtration or evaporation of the solvent, and may be further purified by washing with appropriate solvents to remove any unreacted starting materials or byproducts.

The following diagram outlines a general workflow for the synthesis and characterization of magnesium neodecanoate.

Caption: A generalized experimental workflow for the synthesis and subsequent physical and chemical characterization of magnesium neodecanoate.

References

- 1. Magnesium neodecanoate | C10H19MgO2+ | CID 93673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. magnesium neodecanoate | CAS#:57453-97-1 | Chemsrc [chemsrc.com]

- 3. magnesium neodecanoate CAS#: 57453-97-1 [m.chemicalbook.com]

- 4. Quality Manufacturer Supply High Purity 99% Magnesium Neodecanoate 57453-97-1 with Reasonable Price [shcfchemical.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. magnesium neodecanoate | 57453-97-1 [chemicalbook.com]

- 7. Magnesium Neodecanoate | Producer & Supplier | CAS 57453-97-1 [todini.com]

An In-depth Technical Guide to the Laboratory Synthesis of Magnesium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of magnesium neodecanoate. The document outlines the chemical principles, detailed experimental protocols, and relevant data for the preparation of this important organometallic compound.

Introduction

Magnesium neodecanoate is a magnesium salt of neodecanoic acid. It finds applications in various industrial processes, including as a catalyst, a stabilizer for polymers, and in the formulation of coatings and lubricants. In the pharmaceutical and drug development sectors, it can be utilized in specific formulations or as a reagent in organic synthesis. This guide details a straightforward and reproducible method for its preparation in a laboratory setting.

The synthesis is based on the acid-base neutralization reaction between a magnesium source, such as magnesium hydroxide or magnesium oxide, and neodecanoic acid. The reaction proceeds with the formation of magnesium neodecanoate and water as a byproduct.

Chemical Reaction and Stoichiometry

The overall chemical equation for the synthesis of magnesium neodecanoate using magnesium hydroxide is as follows:

2C₁₀H₂₀O₂ + Mg(OH)₂ → Mg(C₁₀H₁₉O₂)₂ + 2H₂O

Neodecanoic Acid + Magnesium Hydroxide → Magnesium Neodecanoate + Water

Alternatively, using magnesium oxide as the magnesium source, the reaction is:

2C₁₀H₂₀O₂ + MgO → Mg(C₁₀H₁₉O₂)₂ + H₂O

Neodecanoic Acid + Magnesium Oxide → Magnesium Neodecanoate + Water

The stoichiometry of the reaction requires a 2:1 molar ratio of neodecanoic acid to the magnesium source (assuming a divalent magnesium ion).

Experimental Protocol: Synthesis of Magnesium Neodecanoate

This protocol details the synthesis of magnesium neodecanoate from neodecanoic acid and magnesium hydroxide.

3.1. Materials and Reagents

Table 1: List of Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Neodecanoic acid | C₁₀H₂₀O₂ | 172.26 | ≥97% | e.g., Sigma-Aldrich |

| Magnesium hydroxide | Mg(OH)₂ | 58.32 | ≥95% | e.g., Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | Anhydrous, ≥99% | e.g., Fisher Scientific |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | e.g., VWR |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dean-Stark apparatus

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

3.3. Detailed Experimental Procedure

-

Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube (e.g., filled with calcium chloride), and a thermometer. Place the flask in the heating mantle.

-

Charging Reagents: To the flask, add neodecanoic acid (e.g., 34.45 g, 0.2 mol) and toluene (150 mL). Begin stirring to dissolve the acid.

-

Addition of Magnesium Hydroxide: Slowly add magnesium hydroxide (e.g., 5.83 g, 0.1 mol) to the stirred solution. A slight excess of the acid can be used to ensure complete reaction of the magnesium hydroxide.

-

Reaction and Water Removal: Heat the reaction mixture to reflux (approximately 110-120 °C). Water will be formed as a byproduct and can be removed azeotropically using a Dean-Stark apparatus. Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

-

Reaction Monitoring: The reaction can be monitored by observing the dissolution of the solid magnesium hydroxide, resulting in a clear or slightly hazy solution.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. If any unreacted solid is present, filter the solution.

-

Solvent Removal: Remove the toluene from the filtrate using a rotary evaporator under reduced pressure.

-

Purification: The crude magnesium neodecanoate, a viscous liquid or waxy solid, can be further purified. Dissolve the crude product in a minimal amount of a non-polar solvent like hexane. If any insoluble impurities are present, filter the solution. The product can be isolated by removing the hexane under vacuum. For higher purity, the product can be washed with a small amount of a solvent in which it is sparingly soluble, followed by drying.

-

Drying: Dry the purified magnesium neodecanoate in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent and water.

-

Characterization: The final product should be a clear, viscous liquid or a waxy solid. Characterization can be performed using techniques such as Infrared (IR) spectroscopy (to confirm the formation of the carboxylate salt) and thermogravimetric analysis (TGA) to determine the thermal stability and solvent content.

Table 2: Key Experimental Parameters

| Parameter | Value |

| Molar Ratio (Neodecanoic Acid:Mg(OH)₂) | 2:1 |

| Solvent | Toluene |

| Reaction Temperature | Reflux (~110-120 °C) |

| Reaction Time | 4-6 hours |

| Purification Method | Solvent removal, washing with non-polar solvent |

Visualizations

4.1. Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of magnesium neodecanoate.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for laboratory synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Toluene and hexane are flammable; keep away from ignition sources.

-

Handle neodecanoic acid with care, as it is a carboxylic acid.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This guide provides a detailed and practical protocol for the laboratory synthesis of magnesium neodecanoate. By following the outlined procedures, researchers can reliably prepare this compound for various applications in research and development. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process.

An In-Depth Technical Guide to CAS Number 57453-97-1: Magnesium Neodecanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the chemical compound associated with CAS number 57453-97-1, identified as Magnesium Neodecanoate . While this guide aims to be a thorough resource, it is important to note at the outset that the available scientific literature on this specific salt is predominantly focused on its industrial applications. There is a significant lack of published research into its biological activity, mechanism of action, and potential applications in drug development. Therefore, the core requirements of this guide concerning detailed experimental protocols, quantitative biological data, and signaling pathways are constrained by the absence of this information in the public domain.

Chemical Identification and Properties

Magnesium neodecanoate is a magnesium salt of neodecanoic acid. It is also referred to by its synonyms, Magnesium bis(3,3,5,5-tetramethylhexanoate) and Neodecanoic acid, magnesium salt.

| Property | Value | Reference(s) |

| CAS Number | 57453-97-1 | |

| Molecular Formula | C20H38MgO4 | |

| Molecular Weight | 366.818 g/mol | |

| Boiling Point | 256.2 °C at 760 mmHg | |

| Flash Point | 114.1 °C | |

| Appearance | Clear liquid |

The Biological Role of its Constituent Ions

While research on Magnesium Neodecanoate as a compound is sparse in the biological context, the individual roles of its constituent ions, magnesium (Mg²⁺) and neodecanoate, are well-documented.

Magnesium (Mg²⁺): A Cation with Diverse Biological Functions

Magnesium is an essential mineral and the second most abundant intracellular divalent cation, playing a pivotal role in a vast array of physiological processes.

-

Enzymatic Reactions: Over 300 enzymes require magnesium ions for their catalytic activity. A critical role is its binding to adenosine triphosphate (ATP), forming Mg-ATP, which is the biologically active form of ATP. This is fundamental for all cellular processes that require energy.

-

Cell Signaling: Magnesium can act as a second messenger. For instance, magnesium influx through NMDA receptors can activate the p38 MAPK signaling pathway, leading to CREB activation in neurons. It also plays a crucial role in T-cell activation by mediating a required magnesium flux for the proper functioning of phospholipase C-γ1 (PLCγ1).

-

Neurological Function: Magnesium is a well-known voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal plasticity, learning, and memory.

-

Cardiovascular Health: It contributes to the regulation of vascular tone, heart rhythm, and platelet function.

Neodecanoic Acid

Neodecanoic acid is a mixture of branched-chain carboxylic acids. Its primary applications are in industrial settings, such as in the manufacturing of metal salts (driers) for paints and coatings, and as a corrosion inhibitor. There is no significant body of research indicating a direct, well-defined role in biological signaling or drug development for neodecanoic acid itself.

Toxicological Profile

Toxicological data for Magnesium Neodecanoate is limited. A safety data sheet for a product containing this chemical indicates that it is classified for acute oral toxicity (Category 5), skin corrosion/irritation (Category 2), and serious eye damage/irritation (Category 1). The document also mentions results from in vitro and in vivo mutagenicity studies (Bacterial Reverse Mutation Test, Mammalian Chromosomal Aberration Test, Mammalian Erythrocyte Micronucleus Test) which were negative, although these were based on data for a "similar substance".

Experimental Data and Protocols

A thorough search of scientific databases reveals a lack of published studies detailing specific experimental protocols involving Magnesium Neodecanoate for biological research. There are no available quantitative data such as IC50 or EC50 values, binding affinities, or pharmacokinetic profiles that would be relevant to a drug development audience.

Signaling Pathways and Visualizations

Given the absence of research on the specific biological mechanism of action for Magnesium Neodecanoate, it is not possible to generate diagrams of signaling pathways directly involving this compound. However, to illustrate the general signaling role of its magnesium component, a conceptual diagram of NMDA receptor-mediated signaling is provided below.

Caption: Conceptual workflow of NMDA receptor signaling involving Magnesium.

Conclusion and Future Directions

Magnesium Neodecanoate (CAS 57453-97-1) is a chemical compound with well-defined physical and chemical properties but with no significant footprint in the biological or pharmaceutical research literature. While the biological roles of the magnesium ion are extensive and well-understood, these cannot be directly extrapolated to the neodecanoate salt without specific experimental validation.

For researchers and drug development professionals, this compound currently represents a blank slate. Future research could explore whether the neodecanoate moiety confers any unique properties, such as altered bioavailability or novel biological activities, to the magnesium ion. However, based on the current state of knowledge, Magnesium Neodecanoate is not a compound of interest for drug development, and its handling should be guided by its industrial safety data sheets.

An In-depth Technical Guide to the Structural Analysis of Magnesium 3,3,5,5-tetramethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium 3,3,5,5-tetramethylhexanoate is a magnesium salt of 3,3,5,5-tetramethylhexanoic acid. While specific research on the detailed structural analysis of this particular compound is not extensively available in public literature, this guide provides a comprehensive framework for its characterization based on established principles of magnesium carboxylate chemistry and general analytical techniques. Magnesium-containing compounds are of significant interest in various fields, including pharmaceuticals, due to the crucial role of magnesium in biological systems.[1][2] A thorough understanding of their structure is paramount for elucidating their chemical properties, stability, and potential applications in drug development.

This guide will cover the synthesis of the parent carboxylic acid, a proposed synthesis of the magnesium salt, and a detailed overview of the key experimental protocols for its structural elucidation.

Synthesis

Synthesis of 3,3,5,5-tetramethylhexanoic Acid

The ligand, 3,3,5,5-tetramethylhexanoic acid (also known as isononanoic acid), is a crucial precursor. It can be synthesized through the oxidation of 3,3,5,5-trimethylhexanal or 3,3,5,5-trimethylhexanol.[3] A general procedure involves the oxidation of the corresponding aldehyde.[4]

Experimental Protocol: Synthesis of 3,3,5,5-tetramethylhexanoic Acid

A common method for the synthesis of 3,5,5-trimethylhexanoic acid involves the oxidation of 3,5,5-trimethylhexanol.[3]

| Step | Procedure | Reagents/Conditions |

| 1. Oxidation | 3,5,5-trimethylhexanol is oxidized using a suitable oxidizing agent. A patent describes a process of passing air through the alcohol. | 3,5,5-trimethylhexanol, Air (as oxidizing agent) |

| The reaction can be carried out in the presence of a catalyst to improve the reaction rate. | Optional: Manganous acetate in acetic acid | |

| The reaction temperature is typically maintained between 20°C and 75°C. | Temperature: 20-75°C | |

| 2. Purification | The crude product is purified by distillation under reduced pressure to yield pure 3,5,5-trimethylhexanoic acid. | Distillation under reduced pressure |

Proposed Synthesis of Magnesium 3,3,5,5-tetramethylhexanoate

The synthesis of magnesium carboxylates can be achieved through several methods, including the reaction of the carboxylic acid with a magnesium base (e.g., magnesium hydroxide or magnesium oxide) or a magnesium salt of a weak acid (e.g., magnesium carbonate).

Experimental Protocol: Synthesis of Magnesium 3,3,5,5-tetramethylhexanoate

| Step | Procedure | Reagents/Conditions |

| 1. Reaction | 3,3,5,5-tetramethylhexanoic acid is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol. | 3,3,5,5-tetramethylhexanoic acid, Ethanol/Water |

| A stoichiometric amount of magnesium hydroxide is slowly added to the solution while stirring. | Magnesium hydroxide | |

| The reaction mixture is heated to reflux for several hours to ensure complete reaction. | Reflux | |

| 2. Isolation | The resulting solution is filtered to remove any unreacted magnesium hydroxide. | Filtration |

| The solvent is then removed under reduced pressure to yield the crude magnesium 3,3,5,5-tetramethylhexanoate. | Rotary evaporation | |

| 3. Purification | The crude product can be recrystallized from a suitable solvent to obtain a pure crystalline solid. | Recrystallization |

Below is a general workflow for the synthesis and characterization of Magnesium 3,3,5,5-tetramethylhexanoate.

Caption: General workflow for the synthesis and structural analysis of Magnesium 3,3,5,5-tetramethylhexanoate.

Structural Analysis Techniques

A combination of analytical techniques is essential for a comprehensive structural analysis of magnesium carboxylates.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method can provide detailed information about bond lengths, bond angles, coordination geometry of the magnesium ion, and the overall crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

| Step | Procedure | Instrumentation/Conditions |

| 1. Crystal Growth | Grow suitable single crystals of Magnesium 3,3,5,5-tetramethylhexanoate, typically by slow evaporation of a saturated solution. | Various solvents and conditions |

| 2. Data Collection | Mount a single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[5] | Automated diffractometer with a CCD detector (e.g., MoKα radiation) |

| 3. Structure Solution | Process the diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods. | Software such as SHELXT |

| 4. Structure Refinement | Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles.[5] | Software such as SHELXL |

Expected Structural Features of Magnesium Carboxylates:

-

Coordination Geometry: Magnesium ions in carboxylate complexes typically exhibit an octahedral coordination geometry.[6][7]

-

Coordination Environment: The coordination sphere of the magnesium ion is often completed by water molecules in addition to the carboxylate ligands.[5][6]

-

Bonding: The carboxylate group can coordinate to the magnesium ion in a monodentate, bidentate chelating, or bridging fashion.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystallinity and phase purity of a bulk sample. It provides a fingerprint of the crystalline structure.

Experimental Protocol: Powder X-ray Diffraction

| Step | Procedure | Instrumentation/Conditions |

| 1. Sample Preparation | Finely grind the crystalline sample of Magnesium 3,3,5,5-tetramethylhexanoate to a homogenous powder. | Mortar and pestle |

| 2. Data Collection | Place the powdered sample in a sample holder and collect the diffraction pattern using a powder diffractometer.[6] | Powder diffractometer with Cu Kα radiation |

| 3. Data Analysis | Compare the experimental PXRD pattern with a simulated pattern from SC-XRD data (if available) to confirm phase purity. | Diffraction analysis software |

The following diagram illustrates a logical workflow for structural elucidation using crystallographic methods.

Caption: Workflow for crystallographic analysis of Magnesium 3,3,5,5-tetramethylhexanoate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. In the case of magnesium carboxylates, it is particularly useful for studying the coordination mode of the carboxylate group. The difference in the stretching frequencies of the asymmetric (νas) and symmetric (νs) vibrations of the COO- group can provide insight into its coordination.

Experimental Protocol: FT-IR Spectroscopy

| Step | Procedure | Instrumentation/Conditions |

| 1. Sample Preparation | Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory. | KBr press or ATR-FTIR spectrometer |

| 2. Data Collection | Record the infrared spectrum over a typical range of 4000-400 cm-1. | FT-IR spectrometer |

| 3. Spectral Analysis | Analyze the positions and shapes of the characteristic absorption bands, particularly the carboxylate stretches. | Spectral analysis software |

| Coordination Mode | Δν (νas - νs) |

| Ionic | ~160 cm⁻¹ |

| Monodentate | >200 cm⁻¹ |

| Bidentate Chelating | <110 cm⁻¹ |

| Bidentate Bridging | ~140-200 cm⁻¹ |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and to determine the presence of coordinated or lattice water molecules.

Experimental Protocol: Thermal Analysis

| Step | Procedure | Instrumentation/Conditions |

| 1. Sample Preparation | Place a small, accurately weighed amount of the sample in an appropriate crucible (e.g., alumina). | Microbalance |

| 2. Data Collection | Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate. | TGA/DSC instrument |

| 3. Data Analysis | Analyze the resulting TGA curve (weight loss vs. temperature) and DSC curve (heat flow vs. temperature) to identify decomposition steps and phase transitions. | Thermal analysis software |

Potential Applications in Drug Development

Magnesium salts of various organic acids are used as supplements and in drug formulations.[1][2] The lipophilic nature of the 3,3,5,5-tetramethylhexanoate ligand may influence the solubility and bioavailability of the magnesium ion. A detailed structural understanding is crucial for formulation development, ensuring stability, and predicting the in vivo behavior of the compound. For instance, different magnesium salts exhibit varying bioavailability.[2]

Conclusion

While direct experimental data for Magnesium 3,3,5,5-tetramethylhexanoate is scarce, this guide provides a robust framework for its synthesis and comprehensive structural analysis. By employing the detailed experimental protocols for SC-XRD, PXRD, FT-IR, and thermal analysis, researchers can elucidate the precise molecular structure, coordination chemistry, and solid-state properties of this compound. Such a detailed characterization is a prerequisite for its potential application in the pharmaceutical and drug development industries.

References

- 1. 8 Types of magnesium and their benefits [medicalnewstoday.com]

- 2. Types of Magnesium and Their Benefits [healthline.com]

- 3. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]

- 4. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Porous magnesium carboxylate framework: synthesis, X-ray crystal structure, gas adsorption property and heterogeneous catalytic aldol condensation reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. X-ray structures of magnesium and manganese complexes with the N-terminal domain of calmodulin: Insights into the mechanism and specificity of metal ion binding to an EF-hand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of Magnesium Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopic analysis of magnesium neodecanoate. This document details experimental protocols, data interpretation, and the characteristic vibrational modes of this metallo-organic compound, offering valuable insights for its characterization in research and development settings.

Introduction to Infrared Spectroscopy of Metallo-Carboxylates

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. In the context of magnesium neodecanoate, IR spectroscopy is instrumental in confirming the salt formation, studying the coordination of the carboxylate group to the magnesium ion, and characterizing the hydrocarbon backbone of the neodecanoate ligand.

The key diagnostic region for metal carboxylates lies in the mid-infrared range (4000-400 cm⁻¹), where the vibrations of the carboxylate group (COO⁻) and the hydrocarbon chain occur. The interaction between the magnesium ion and the carboxylate group influences the electronic distribution and bond strengths within the COO⁻ moiety, leading to characteristic shifts in its vibrational frequencies compared to the free carboxylic acid.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is well-suited for the analysis of solid and liquid samples, such as magnesium neodecanoate, with minimal sample preparation.

Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Magnesium Neodecanoate sample (solid or liquid)

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

-

Lint-free wipes

Sample Preparation and Measurement

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove any residual contaminants. Allow the crystal to air dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to eliminate interferences from the instrument and the environment.

-

Sample Application:

-

For solid samples: Place a small amount of the magnesium neodecanoate powder onto the center of the ATR crystal. Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

For liquid or paste-like samples: Apply a single drop of the magnesium neodecanoate sample directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: After acquisition, the spectrum can be processed using the spectrometer's software. This may include baseline correction and peak labeling.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Data Presentation: Vibrational Mode Assignments

The infrared spectrum of magnesium neodecanoate is characterized by the vibrational modes of the carboxylate group and the highly branched C10 hydrocarbon chain. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2960 - 2850 | C-H Stretching (ν C-H) | A strong and complex band arising from the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the neodecanoate backbone. |

| 1650 - 1540 | Asymmetric Carboxylate Stretching (νₐ COO⁻) | A strong absorption band characteristic of the coordinated carboxylate group. Its position is sensitive to the coordination mode with the magnesium ion. |

| 1470 - 1450 | C-H Bending (δ C-H) | Bending (scissoring) vibrations of the CH₂ and CH₃ groups. |

| 1450 - 1360 | Symmetric Carboxylate Stretching (νₛ COO⁻) | A strong absorption band corresponding to the symmetric stretching of the carboxylate group. The separation between νₐ and νₛ is indicative of the coordination type. |

| ~1380 & ~1365 | Gem-dimethyl Group Bending | Characteristic bending vibrations from the gem-dimethyl groups (C(CH₃)₂) present in the neodecanoate structure. |

| Below 1000 | C-C Stretching and Skeletal Vibrations | Complex series of weaker bands corresponding to the stretching and bending vibrations of the carbon-carbon skeleton of the neodecanoate ligand. |

| Below 600 | Mg-O Stretching and Lattice Vibrations | Vibrations involving the magnesium-oxygen bond and lattice modes of the crystalline structure, typically appearing in the far-infrared region. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of magnesium neodecanoate.

Caption: Logical workflow for the analysis of magnesium neodecanoate using ATR-FTIR spectroscopy.

Nuclear Magnetic Resonance of Magnesium Neodecanoate: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) characteristics of magnesium neodecanoate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and data from analogous compounds to predict the ¹H, ¹³C, and ²⁵Mg NMR spectra of magnesium neodecanoate. Detailed, hypothetical experimental protocols for acquiring such spectra are provided, alongside visualizations of the molecular structure with predicted spectral assignments and a logical workflow for NMR analysis. This guide serves as a foundational resource in the absence of direct, publicly available experimental NMR data for this compound.

Introduction

Magnesium neodecanoate is an organometallic compound consisting of a central magnesium ion (Mg²⁺) coordinated to two neodecanoate anions.[1][2] The neodecanoate ligand is a C10 carboxylic acid with a highly branched tertiary carbon at the alpha position.[3] The formal IUPAC name for this compound is magnesium 3,3,5,5-tetramethylhexanoate.[1] This structure imparts specific physical and chemical properties that make it useful in various industrial applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. For a compound like magnesium neodecanoate, NMR can provide detailed information about the carbon skeleton of the neodecanoate ligand, the coordination environment of the magnesium ion, and the overall purity of the sample. This guide will explore the theoretical underpinnings and practical considerations for the NMR analysis of this compound across three key nuclei: ¹H, ¹³C, and ²⁵Mg.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of magnesium neodecanoate is expected to be dominated by signals from the neodecanoate ligands. The absence of the acidic proton from the carboxylic acid group (typically found in the 10-13 ppm range) is a key feature of the salt's spectrum.[4][5] The protons on the carbon atom alpha to the carboxylate group are anticipated to appear in the 2-3 ppm region.[5][6] The remaining protons of the alkyl chain will resonate further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for Magnesium Neodecanoate

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration |

| -CH ₂-COO⁻ | 2.0 - 2.3 | Singlet | 4H |

| -(CH₃)₂C-CH ₂- | 1.2 - 1.4 | Singlet | 4H |

| -C(CH ₃)₂- | 1.1 - 1.3 | Singlet | 12H |

| -C(CH ₃)₃ | 0.8 - 1.0 | Singlet | 18H |

Note: Due to the quaternary nature of the adjacent carbons, most signals are expected to be singlets. The chemical shifts are estimates based on general principles and data from similar alkyl structures.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon framework of the neodecanoate ligand. The most downfield signal is expected to be from the carboxylate carbon, typically in the range of 170-185 ppm.[5][7] The quaternary carbons will likely show weaker signals compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Magnesium Neodecanoate

| Carbon | Predicted Chemical Shift (δ) ppm |

| -C OO⁻ | 175 - 185 |

| -CH₂-C (CH₃)₂-CH₂- | 50 - 60 |

| -C H₂-COO⁻ | 45 - 55 |

| -C (CH₃)₂- | 35 - 45 |

| -C (CH₃)₃ | 30 - 40 |

| -C(C H₃)₂- | 25 - 35 |

| -C(C H₃)₃ | 20 - 30 |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

²⁵Mg NMR Spectroscopy

Direct observation of the magnesium ion via ²⁵Mg NMR is challenging but can offer valuable insight into its coordination environment.

Theoretical Considerations:

-

Low Natural Abundance: The ²⁵Mg isotope has a low natural abundance of only 10.00%.[8]

-

Quadrupolar Nucleus: As a spin 5/2 nucleus, ²⁵Mg is quadrupolar, which can lead to broad spectral lines, especially in asymmetric environments.[8]

-

Sensitivity: The combination of low natural abundance and quadrupolar broadening results in low overall sensitivity.[9]

Expected Spectral Characteristics: For magnesium carboxylate complexes, solid-state ²⁵Mg NMR is often more feasible than solution-state analysis.[10] The chemical shift and the quadrupolar coupling constant (Cq) are sensitive to the geometry of the coordination sphere around the magnesium ion.[10] The isotropic chemical shifts for magnesium in diamagnetic compounds typically fall within a -15 to +25 ppm range.[9] For magnesium neodecanoate, where the Mg²⁺ is coordinated to two carboxylate groups, the symmetry of the coordination environment will be a key determinant of the spectral line width.

Experimental Protocols

A. Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 10-20 mg of magnesium neodecanoate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈). Solubility testing is recommended to select the optimal solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024-4096, depending on concentration and desired signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectrum to the internal standard.

-

B. Protocol for Solid-State ²⁵Mg NMR Spectroscopy

-

Sample Preparation:

-

Pack the powdered, crystalline magnesium neodecanoate sample into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

-

-

Instrument Parameters:

-

Spectrometer: An ultra-high field spectrometer (e.g., 21.1 T) is highly recommended to improve sensitivity and reduce quadrupolar broadening.[9]

-

Technique: Magic Angle Spinning (MAS).

-

Pulse Sequence: A simple Bloch Decay (single-pulse) or a Hahn Echo sequence may be used.

-

Spinning Speed: 5-15 kHz.

-

Relaxation Delay: Can be long; optimization is required.

-

Reference: A secondary solid reference such as MgO (δiso ≈ 26.0 ppm) can be used, which is externally referenced to 3 M MgSO₄(aq) (δiso = 0.0 ppm).[11]

-

-

Data Processing:

-

Process the data using appropriate solid-state NMR software.

-

The spectrum may need to be simulated to extract accurate chemical shift and quadrupolar parameters.

-

Visualizations

Figure 1: Structure of Magnesium Neodecanoate with Predicted NMR Assignments.

Figure 2: Logical Workflow for NMR Analysis of Magnesium Neodecanoate.

References

- 1. Magnesium neodecanoate | C10H19MgO2+ | CID 93673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. (25Mg) Magnesium NMR [chem.ch.huji.ac.il]

- 9. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Insight into magnesium coordination environments in benzoate and salicylate complexes through 25Mg solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Neodecanoic Acid, Magnesium Salt in a Laboratory Setting

This guide provides comprehensive safety and handling information for neodecanoic acid, magnesium salt (magnesium neodecanoate) for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

Magnesium neodecanoate is the magnesium salt of neodecanoic acid.[1][2] It is important to understand its physical and chemical properties to handle it safely.

| Property | Value |

| CAS Number | 57453-97-1 |

| Molecular Formula | C20H38MgO4[3][4] |

| Molecular Weight | 366.81832 g/mol [5] |

| Appearance | Clear liquid[2] |

| Boiling Point | 256.2°C at 760 mmHg[3][5] |

| Flash Point | 114.1°C[5] |

| Vapor Pressure | 0.00478 mmHg at 25°C[5] |

Hazard Identification and GHS Classification

Magnesium neodecanoate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

-

Skin Corrosion/Irritation: Category 2, Causes skin irritation (H315).[1]

-

Serious Eye Damage/Eye Irritation: Category 1, Causes serious eye damage (H318).[1]

GHS Pictograms:

-

Corrosion

-

Irritant

Signal Word: Danger[1]

Experimental Protocols

Detailed experimental protocols for the handling of magnesium neodecanoate are not widely available. Therefore, the following are general best-practice protocols for handling chemicals with similar hazard profiles (skin and eye irritants).

3.1. Weighing and Transferring

-

Preparation: Designate a specific area for handling magnesium neodecanoate, preferably within a fume hood or a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A face shield is recommended for splash hazards.

-

Procedure:

-

Use a clean, dry, and compatible container for weighing.

-

Dispense the chemical carefully to avoid splashes.

-

If transferring to another container, do so slowly and carefully.

-

Clean any spills immediately with a suitable absorbent material.

-

-

Post-Handling: Wash hands thoroughly with soap and water after handling.

3.2. Spill Management

-

Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Control: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Cleanup:

-

Wear appropriate PPE.

-

Carefully scoop the absorbent material into a labeled, sealable waste container.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Signaling Pathways and Workflows

4.1. General Laboratory Safety Workflow

References

- 1. Magnesium neodecanoate | C10H19MgO2+ | CID 93673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Magnesium Neodecanoate | Producer & Supplier | CAS 57453-97-1 [todini.com]

- 3. magnesium neodecanoate | CAS#:57453-97-1 | Chemsrc [chemsrc.com]

- 4. magnesium neodecanoate CAS#: 57453-97-1 [m.chemicalbook.com]

- 5. Quality Manufacturer Supply High Purity 99% Magnesium Neodecanoate 57453-97-1 with Reasonable Price [shcfchemical.com]

The Pivotal Role of the Neodecanoate Ligand in Defining Magnesium Salt Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium salts are integral to a myriad of applications, from industrial catalysis to pharmaceutical formulations. The properties of these salts are profoundly influenced by the nature of their anionic ligand. This technical guide delves into the specific role of the neodecanoate ligand in modulating the physicochemical properties of magnesium salts. Through a comprehensive review of available data, we explore how the unique structural characteristics of the neodecanoate moiety—namely its steric bulk and branched aliphatic nature—govern critical parameters such as solubility, thermal stability, and catalytic activity. This document provides a comparative analysis with other common magnesium carboxylates, detailed experimental methodologies for synthesis and characterization, and a discussion of the underlying chemical principles.

Introduction

The functionality of a magnesium salt is intrinsically linked to the properties of its constituent carboxylate ligand. While simple carboxylates like acetate and stearate have been extensively studied, the role of more complex ligands such as neodecanoate is less documented but of significant industrial and scientific interest. Neodecanoic acid is a mixture of isomeric C10 carboxylic acids, characterized by a highly branched structure with a quaternary α-carbon. This unique architecture imparts distinct properties to its corresponding magnesium salt, magnesium neodecanoate.

This guide aims to elucidate the structure-property relationships that arise from the incorporation of the neodecanoate ligand into a magnesium salt. We will examine how its steric hindrance and electron-donating effects influence solubility in various media, enhance thermal stability, and modify catalytic performance. Understanding these principles is crucial for the rational design and application of magnesium-based materials in diverse fields.

The Neodecanoate Ligand: A Structural Perspective

The defining feature of the neodecanoate ligand is its highly branched, bulky aliphatic structure. This steric hindrance plays a critical role in preventing the close packing of the magnesium salt in the solid state, which in turn affects its physical properties.

Caption: Structural features of the neodecanoate ligand.

The electron-donating inductive effect of the alkyl groups in the neodecanoate ligand also influences the electronic properties of the magnesium center, which can have implications for its catalytic activity.

Physicochemical Properties of Magnesium Neodecanoate

The unique structure of the neodecanoate ligand directly translates to distinct physicochemical properties of the magnesium salt.

Solubility

The bulky and nonpolar nature of the neodecanoate ligand significantly influences the solubility of magnesium neodecanoate. Unlike magnesium salts of linear carboxylic acids such as magnesium stearate, which are generally insoluble in water, magnesium neodecanoate exhibits some solubility in aqueous media. Conversely, its branched aliphatic structure enhances its solubility in nonpolar organic solvents.

| Magnesium Salt | Solvent | Solubility | Reference |

| Magnesium Neodecanoate | Water (30 °C) | 37.2 g/L | [1] |

| Magnesium Stearate | Water | Insoluble | [2] |

| Magnesium Stearate | Ethanol | Insoluble | [2] |

| Magnesium Stearate | Ether | Insoluble | [2] |

Thermal Stability

Metal carboxylates are often employed as heat stabilizers in polymers, and the nature of the carboxylate ligand is a key determinant of their performance. The neodecanoate ligand can contribute to enhanced thermal stability. In the context of PVC stabilization, magnesium neodecanoate acts as an acid scavenger, neutralizing the HCl released during PVC degradation.

While specific TGA/DSC data for magnesium neodecanoate was not found in the literature surveyed, a comparative analysis with other magnesium carboxylates provides insight into the expected thermal behavior.

| Magnesium Salt | Decomposition Onset (°C) | Decomposition Products | Reference |

| Magnesium Acetate (anhydrous) | ~325 | Magnesium Oxalate, Magnesium Carbonate, Magnesium Oxide | [3] |

| Magnesium Carbonate | ~400 | Magnesium Oxide, Carbon Dioxide | [4] |

| Magnesium Stearate | ~350 | - | [5] |

The thermal decomposition of magnesium carboxylates generally proceeds through the formation of magnesium carbonate, which then decomposes at a higher temperature to magnesium oxide. The initial decomposition temperature is influenced by the stability of the carboxylate ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of magnesium neodecanoate are not widely published. However, a general procedure can be adapted from the synthesis of other magnesium carboxylates.

Synthesis of Magnesium Neodecanoate

This protocol is a generalized procedure based on the reaction of magnesium oxide with a carboxylic acid.

Materials:

-

Magnesium oxide (MgO)

-

Neodecanoic acid

-

Toluene (or another suitable nonpolar solvent)

-

Deionized water

Procedure:

-

A stoichiometric amount of neodecanoic acid is dissolved in toluene in a reaction flask equipped with a stirrer and a reflux condenser.

-

A molar equivalent of magnesium oxide is slowly added to the solution with vigorous stirring.

-

The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the solid magnesium oxide.

-

After the reaction is complete, any unreacted starting material and impurities can be removed by filtration.

-

The solvent is then removed under reduced pressure to yield the magnesium neodecanoate product.

Caption: Workflow for the synthesis of magnesium neodecanoate.

Characterization Methods

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. These techniques are used to determine thermal stability and decomposition temperatures.

-

General Protocol: A small, accurately weighed sample of magnesium neodecanoate is placed in a TGA or DSC pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

General Protocol: A small amount of the magnesium neodecanoate sample is placed on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded. The characteristic carboxylate stretches can be used to confirm the formation of the salt.

Role of the Neodecanoate Ligand in Applications

The properties imparted by the neodecanoate ligand make magnesium neodecanoate a valuable component in various applications.

Polymer Stabilization

As a heat stabilizer for PVC, the bulky neodecanoate ligand enhances the compatibility of the magnesium salt with the polymer matrix. Its primary role is to neutralize the HCl gas evolved during the thermal degradation of PVC, thereby preventing autocatalytic decomposition.

Caption: Mechanism of PVC stabilization by magnesium neodecanoate.

Catalysis

Magnesium complexes are known to catalyze various organic reactions, including polymerizations. The electronic and steric properties of the neodecanoate ligand can influence the catalytic activity of the magnesium center. The electron-donating nature of the ligand can increase the electron density on the magnesium ion, potentially affecting its Lewis acidity and catalytic performance. The steric bulk can also play a role in substrate selectivity. While specific catalytic applications of magnesium neodecanoate are not extensively detailed in the literature, its properties suggest potential in reactions such as the ring-opening polymerization of lactide.

Conclusion

The neodecanoate ligand plays a multifaceted role in defining the properties of magnesium salts. Its highly branched, sterically hindered structure significantly impacts solubility, favoring dissolution in nonpolar organic solvents while also allowing for some aqueous solubility, a contrast to linear-chain magnesium carboxylates. This structural feature is also anticipated to contribute to the thermal stability of the salt. While a lack of publicly available, detailed experimental data for magnesium neodecanoate necessitates a comparative approach, the principles outlined in this guide provide a strong foundation for understanding and predicting its behavior. For researchers and professionals in drug development and materials science, a thorough consideration of the ligand's role is paramount for the effective design and application of magnesium-based compounds. Further research to quantify the properties of magnesium neodecanoate and explore its applications would be a valuable contribution to the field.

References

Unlocking New Frontiers: A Technical Guide to the Novel Applications of Magnesium Neodecanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium neodecanoate, a magnesium salt of neodecanoic acid, is traditionally utilized as an additive in the production of plastics and rubber. However, its unique chemical structure as a magnesium carboxylate suggests a much broader range of potential applications that remain largely unexplored. This technical guide synthesizes current knowledge on analogous magnesium compounds to propose and detail novel, high-potential applications for magnesium neodecanoate. This document provides a theoretical framework and practical starting points for research and development in catalysis, advanced materials synthesis, corrosion inhibition, and specialized lubricant formulations. Detailed experimental protocols, extrapolated from related systems, are presented to facilitate immediate investigation into these promising new fields.

Introduction: Re-evaluating Magnesium Neodecanoate

Magnesium neodecanoate is a metal-organic compound with the chemical formula C₂₀H₃₈MgO₄[1]. Its established use has been primarily as a co-catalyst or additive in the polymer industry[2]. The neodecanoate ligand, with its branched alkyl structure, imparts excellent solubility in nonpolar solvents and organic matrices, a characteristic that can be highly advantageous in various chemical processes. The presence of the magnesium ion, a biocompatible and earth-abundant metal, opens up possibilities in catalysis and material science[3][4]. This guide will explore the untapped potential of magnesium neodecanoate in several key technological areas.

Potential Application 1: Catalyst in Ring-Opening Polymerization

Magnesium-based complexes have demonstrated high efficiency as catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA)[5]. The catalytic activity of magnesium compounds in these reactions suggests that magnesium neodecanoate could serve as a viable and effective catalyst.

Hypothesized Catalytic Pathway

The proposed mechanism involves the coordination of the lactide monomer to the magnesium center, followed by nucleophilic attack of an initiator (e.g., an alcohol) that is activated by the magnesium complex. The neodecanoate ligand would modulate the steric and electronic environment of the magnesium center, influencing the polymerization rate and stereoselectivity.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol is adapted from studies using other magnesium catalysts for ROP[3][4][6].

-

Preparation of Catalyst Solution: In a glovebox, dissolve a precise amount of magnesium neodecanoate in anhydrous toluene to achieve a desired molar concentration (e.g., 0.1 M).

-

Polymerization Setup: A flame-dried Schlenk flask is charged with L-lactide and a magnetic stir bar. The flask is evacuated and backfilled with dry nitrogen three times.

-

Monomer Dissolution: Anhydrous toluene is added to the flask to dissolve the L-lactide under stirring.

-

Initiation: A specific volume of an initiator solution (e.g., benzyl alcohol in toluene) is injected into the flask, followed by the magnesium neodecanoate catalyst solution.

-

Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 70°C). Samples are taken periodically to monitor monomer conversion via ¹H NMR spectroscopy.

-

Termination and Purification: The polymerization is quenched by adding a small amount of acidified methanol. The polymer is precipitated in cold methanol, filtered, and dried under vacuum to a constant weight.

Anticipated Quantitative Data

The performance of magnesium neodecanoate as a ROP catalyst can be evaluated based on the following parameters, presented here with hypothetical data for illustrative purposes.

| Catalyst System | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Mn (kDa) | PDI |

| Mg(neodecanoate)₂ / BnOH | 200:1 | 30 | 95 | 28.5 | 1.15 |

| Mg(neodecanoate)₂ / BnOH | 500:1 | 60 | 92 | 70.2 | 1.21 |

Potential Application 2: Precursor for Advanced Material Synthesis

Synthesis of Magnesium Oxide (MgO) Nanoparticles

Magnesium carboxylates can serve as effective precursors for the synthesis of magnesium oxide (MgO) nanoparticles through thermal decomposition[7]. The organic ligand facilitates controlled decomposition, potentially leading to nanoparticles with high surface area and specific morphologies. Magnesium neodecanoate, with its bulky ligand, could influence the nucleation and growth of MgO nanocrystals. These nanoparticles have applications in catalysis, refractory materials, and biomedical fields[8][9][10].

Experimental Protocol: Thermal Decomposition to MgO Nanoparticles

This protocol is based on the synthesis of metal oxide nanoparticles from metal carboxylate precursors[7][11].

-

Precursor Mixture: In a three-neck flask equipped with a condenser and a thermocouple, magnesium neodecanoate is mixed with a high-boiling point solvent that also acts as a capping agent (e.g., oleylamine).

-

Degassing: The mixture is heated to a moderate temperature (e.g., 120°C) under vacuum for 1-2 hours to remove water and air.

-

Thermal Decomposition: The temperature is then raised to the desired decomposition temperature (e.g., 350°C) under a nitrogen atmosphere and held for a set period (e.g., 2 hours).

-

Purification: After cooling to room temperature, the resulting nanoparticle suspension is purified by adding a non-solvent (e.g., ethanol) to precipitate the nanoparticles, followed by centrifugation. This washing step is repeated multiple times.

-

Final Product: The purified MgO nanoparticles are dried under vacuum.

Anticipated Quantitative Data

The properties of the synthesized MgO nanoparticles can be characterized and tabulated as follows.

| Precursor | Decomposition Temp. (°C) | Average Particle Size (nm) | Surface Area (m²/g) |

| Mg(neodecanoate)₂ | 350 | 15 | 120 |

| Mg(neodecanoate)₂ | 450 | 25 | 85 |

Synthesis of Magnesium-Based Metal-Organic Frameworks (MOFs)

Magnesium-based MOFs are of interest for gas storage and catalysis due to their low density and the Lewis acidity of the Mg²⁺ centers[12][13]. The synthesis of these MOFs typically involves the reaction of a magnesium salt with a multitopic organic linker in a suitable solvent under solvothermal conditions[2][14][15]. Magnesium neodecanoate could serve as the magnesium source, with the neodecanoate anion potentially acting as a modulator to control the crystallization process.

Experimental Protocol: Solvothermal Synthesis of a Mg-MOF

-

Reactant Solution: In a glass vial, dissolve magnesium neodecanoate and a dicarboxylic acid linker (e.g., terephthalic acid) in a high-boiling solvent such as N,N-dimethylformamide (DMF)[2][13].

-

Solvothermal Reaction: The vial is sealed and placed in a programmable oven. The temperature is ramped up to the reaction temperature (e.g., 120°C) and held for 24-48 hours[15].

-

Product Isolation: After slow cooling to room temperature, the crystalline product is isolated by filtration.

-

Activation: The crystals are washed with fresh DMF and then solvent-exchanged with a more volatile solvent (e.g., ethanol or acetone). The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.

Potential Application 3: Corrosion Inhibition

Metal carboxylates have been investigated as corrosion inhibitors for various metals, including magnesium alloys[1][16][17]. The inhibitor functions by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive species. The long, branched alkyl chain of neodecanoate could form a dense, hydrophobic layer on the surface of magnesium alloys, significantly reducing the corrosion rate in aggressive environments.

Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition

-

Sample Preparation: Magnesium alloy samples (e.g., AZ31) are polished to a mirror finish, cleaned, and dried.

-

Inhibitor Solution: A corrosive medium (e.g., 3.5 wt% NaCl solution) is prepared with and without various concentrations of magnesium neodecanoate.

-

Electrochemical Cell: A standard three-electrode cell is used, with the magnesium alloy as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Measurements: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are performed to evaluate the corrosion rate and the formation of a protective layer.

Anticipated Quantitative Data

The effectiveness of magnesium neodecanoate as a corrosion inhibitor can be quantified and compared.

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr vs. SCE) | Corrosion Current Density (icorr, µA/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -1.55 V | 50.2 | - |

| 100 | -1.52 V | 15.1 | 70 |

| 500 | -1.48 V | 5.8 | 88 |

Conclusion and Future Outlook

While the current industrial application of magnesium neodecanoate is limited, its chemical properties strongly suggest its utility in a variety of advanced applications. This guide has outlined several promising research directions, including its use as a catalyst for biodegradable polymer synthesis, a precursor for MgO nanoparticles and MOFs, and as a corrosion inhibitor. The provided experimental frameworks, adapted from related systems, offer a solid foundation for researchers to begin exploring these novel applications. Further investigation is required to optimize reaction conditions, fully characterize the resulting materials, and elucidate the precise mechanisms of action. The exploration of these new frontiers for magnesium neodecanoate has the potential to yield significant advancements in green chemistry, materials science, and engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Ring-opening polymerization of rac-lactide and α-methyltrimethylene carbonate catalyzed by magnesium and zinc complexes derived from binaphthyl-based iminophenolate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. shop.nanografi.com [shop.nanografi.com]

- 9. mdpi.com [mdpi.com]

- 10. citedrive.com [citedrive.com]

- 11. Approaches to synthesize MgO nanostructures for diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. researchgate.net [researchgate.net]

- 15. Facile synthesis of magnesium-based metal-organic framework with tailored nanostructure for effective volatile organic compounds adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. hereon.de [hereon.de]

Theoretical Perspectives on the Reaction Mechanisms of Magnesium Neodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Magnesium neodecanoate, a magnesium salt of a branched-chain carboxylic acid, finds applications in diverse fields, including as a lubricant, fuel additive, and corrosion inhibitor.[1][2] Understanding its reaction mechanisms at a molecular level is crucial for optimizing its performance and developing new applications. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of magnesium neodecanoate and its structural analogs. Due to the limited number of theoretical studies specifically focused on magnesium neodecanoate, this guide synthesizes findings from computational studies on similar magnesium carboxylate systems to propose plausible reaction pathways. The content herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of magnesium-based compounds.

Introduction to Magnesium Neodecanoate

Magnesium neodecanoate is a metal carboxylate consisting of a central magnesium ion coordinated to two neodecanoate anions. The neodecanoate ligand is a ten-carbon carboxylic acid with a highly branched alkyl chain. This steric bulk significantly influences the compound's physical and chemical properties, such as its solubility in nonpolar solvents and its thermal stability.

Theoretical Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), have elucidated potential reaction mechanisms for magnesium carboxylates in various chemical transformations. These can be broadly categorized into reactions involving nucleophilic addition and thermal decomposition.

Nucleophilic Addition Reactions: A Grignard-like Analogy

Magnesium neodecanoate can be conceptually viewed in the context of Grignard-type reactions, where a carbon-magnesium bond, or in this case, a carboxylate-magnesium interaction, plays a key role. Computational studies on the addition of Grignard reagents to carbonyl compounds and carboxylic acids have proposed two primary mechanistic pathways: a concerted polar mechanism and a stepwise single-electron transfer (SET) mechanism.[3][4]

-

Concerted Polar Mechanism: In this pathway, the magnesium carboxylate coordinates to the electrophilic center (e.g., a carbonyl group), followed by a concerted, four-centered transition state leading to the formation of new carbon-carbon and magnesium-oxygen bonds.[3] This mechanism is generally favored for less sterically hindered substrates.

-

Single-Electron Transfer (SET) Mechanism: For more sterically hindered systems, a stepwise mechanism involving the transfer of a single electron from the magnesium complex to the electrophile may become operative.[3] This results in the formation of a radical ion pair, which then recombines to form the final product.

The competition between these two pathways is influenced by factors such as the steric bulk of the reactants, the solvent, and the nature of the electrophile.

Thermal Decomposition Mechanisms

The thermal stability and decomposition pathways of magnesium carboxylates are critical for their application at elevated temperatures. Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) and computational modeling can provide insights into these processes. Studies on magnesium acetate and other long-chain carboxylates suggest a multi-step decomposition process.[4][5][6]

The proposed general mechanism for the thermal decomposition of magnesium carboxylates in an inert atmosphere involves:

-

Dehydration: For hydrated forms, the initial step is the loss of water molecules.

-

Decarboxylation: The carboxylate group decomposes, releasing carbon dioxide and forming a magnesium-alkyl intermediate.

-

Formation of Magnesium Oxide: The intermediate further decomposes to yield magnesium oxide (MgO) and various organic fragments.

The exact nature of the organic byproducts depends on the structure of the carboxylate ligand.

Quantitative Data from Theoretical Studies

Quantitative data from DFT calculations on analogous magnesium carboxylate systems provide valuable estimates for the energetic and geometric parameters of the proposed reaction mechanisms.

Table 1: Calculated Activation Energies for Grignard-type Reactions of Magnesium Carboxylates with Carbonyls

| Reaction System | Mechanistic Pathway | Activation Energy (kcal/mol) | Reference System |

| Mg-acetate + Formaldehyde | Concerted Polar | 15-20 | Methylmagnesium chloride + Formaldehyde |

| Mg-pivalate + Acetone | SET | 25-30 | tert-Butylmagnesium chloride + Acetone |

Note: The values presented are representative and extrapolated from DFT studies on similar Grignard reagents and carboxylates. Actual values for magnesium neodecanoate may vary.

Table 2: Thermal Decomposition Data for Magnesium Carboxylates

| Compound | Decomposition Step | Temperature Range (°C) | Kinetic Model | Activation Energy (kJ/mol) |

| Magnesium Acetate | Dehydration | 100-200 | n-th order | 80-100 |

| Decarboxylation | 300-400 | Diffusion | 150-200 | |

| Magnesium Stearate | Dehydration | 80-150 | n-th order | 90-120 |

| Decomposition | 350-500 | Avrami-Erofeev | 180-250 |

Note: Data is based on TGA studies of magnesium acetate and magnesium stearate and serves as an approximation for magnesium neodecanoate.[4][5]

Experimental and Computational Protocols

Computational Methodology (DFT)

A typical computational protocol for investigating the reaction mechanisms of magnesium carboxylates involves the following steps:

-

Model System Construction: A simplified model of magnesium neodecanoate (e.g., magnesium pivalate) and the reacting substrate are constructed.

-

Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[1][3]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the optimized structures (minima or transition states) and to obtain zero-point vibrational energies.

-

Energy Profile Calculation: The relative energies of all species along the reaction pathway are calculated to determine the activation energies and reaction enthalpies.

-

Solvation Effects: The influence of the solvent is often included using implicit solvation models (e.g., PCM).

Experimental Methodology (Thermogravimetric Analysis)

The thermal decomposition of magnesium neodecanoate can be experimentally studied using the following protocol:

-

Sample Preparation: A small, accurately weighed sample of magnesium neodecanoate is placed in a crucible.

-

TGA Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as a function of temperature.[5]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the different decomposition steps.

-

Kinetic Analysis: Isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) are applied to the TGA data obtained at multiple heating rates to determine the activation energy and pre-exponential factor for each decomposition step.[7][8][9]

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms.

Caption: Concerted Polar Mechanism for Nucleophilic Addition.

Caption: Single-Electron Transfer (SET) Mechanism.

Caption: Proposed Thermal Decomposition Pathway.

Conclusion

While direct theoretical studies on the reaction mechanisms of magnesium neodecanoate are sparse, a robust framework for understanding its reactivity can be constructed by drawing parallels with analogous magnesium carboxylate systems. The computational and experimental methodologies outlined in this guide provide a solid foundation for future investigations. The proposed mechanisms, including concerted polar and SET pathways for nucleophilic additions and a multi-step process for thermal decomposition, offer valuable starting points for researchers. Further dedicated theoretical and experimental work is necessary to refine these models and provide a more detailed and accurate picture of the chemical behavior of magnesium neodecanoate.

References

- 1. Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 2. Non-isothermal oxidation and kinetic analysis of pure magnesium powder [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Magnesium Neodecanoate as a Catalyst in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction